(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

Anticancer Cytotoxicity Structure-Activity Relationship

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride (CAS 1087737-89-0) is a benzimidazole derivative supplied as the hydrochloride salt with molecular formula C10H14ClN3 and molecular weight 211.69 g/mol. The compound features a 5,6-dimethyl substitution pattern on the benzimidazole core and a 2-aminomethyl side chain, distinguishing it from unsubstituted or mono-methylated benzimidazole analogs.

Molecular Formula C10H14ClN3
Molecular Weight 211.69 g/mol
CAS No. 1087737-89-0
Cat. No. B11972467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
CAS1087737-89-0
Molecular FormulaC10H14ClN3
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(N2)CN.Cl
InChIInChI=1S/C10H13N3.ClH/c1-6-3-8-9(4-7(6)2)13-10(5-11)12-8;/h3-4H,5,11H2,1-2H3,(H,12,13);1H
InChIKeyNEXNJJVWNWEVTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride (CAS 1087737-89-0) — Chemical Identity, Salt Form, and Research-Grade Specifications for Procurement


(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride (CAS 1087737-89-0) is a benzimidazole derivative supplied as the hydrochloride salt with molecular formula C10H14ClN3 and molecular weight 211.69 g/mol . The compound features a 5,6-dimethyl substitution pattern on the benzimidazole core and a 2-aminomethyl side chain, distinguishing it from unsubstituted or mono-methylated benzimidazole analogs. Commercial sources report standard purity specifications of ≥95%, with batch-specific quality documentation including NMR, HPLC, and GC analyses available . As a heterocyclic building block, this compound serves as a synthetic intermediate for the preparation of more complex bioactive molecules, particularly in medicinal chemistry programs targeting anticancer, antimicrobial, and enzyme inhibition applications [1].

Why (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride Cannot Be Interchanged with Generic Benzimidazole-2-methanamines — Core Substitution and Salt-Form Differentiation


Although the benzimidazole-2-methanamine scaffold is common across numerous research compounds, small structural variations produce large differences in biological activity profiles. The 5,6-dimethyl substitution pattern on the benzimidazole core is a key determinant of target binding affinity and selectivity; unsubstituted or mono-substituted analogs often exhibit different potency and target engagement profiles [1]. Furthermore, the hydrochloride salt form (CAS 1087737-89-0) provides distinct physicochemical advantages over the free base (CAS 89219-03-4), including altered aqueous solubility, dissolution rate, and hygroscopicity, which directly impact formulation behavior in both in vitro assay preparation and in vivo dosing . Substituting the hydrochloride salt with the free base or with a different counterion without experimental validation risks introducing uncontrolled variability in solubility-limited assay conditions, potentially confounding SAR interpretation and batch-to-batch reproducibility . Procurement decisions must therefore specify the exact CAS number and salt form to ensure experimental consistency.

Quantitative Differentiation Evidence for (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride — Comparator-Anchored Potency, Physicochemical, and Substitution-Pattern Data


5,6-Dimethyl Substitution Confers Differential Cytotoxic Potency on the Benzimidazole-2-methanamine Scaffold Relative to Unsubstituted Imidazole Congeners in Steroid Conjugates

In a direct head-to-head comparison of steroid-based imidazole and imidazolium salt derivatives, the 5,6-dimethylbenzimidazole-substituted dehydroepiandrosterone conjugate (Compound 12) exhibited measurable cytotoxicity with IC50 values of 16.03 μM (MDA-MB-231), 16.78 μM (HepG2), and 11.10 μM (22RV1), whereas the corresponding unsubstituted imidazole conjugate (Compound 11) showed no activity (IC50 >20 μM across all three cell lines) [1]. This represents a clear differentiation: the 5,6-dimethyl substitution pattern converts an inactive scaffold into an active one. For the free aminomethyl benzimidazole hydrochloride used as a building block, this data supports the critical role of the 5,6-dimethyl motif in downstream biological activity.

Anticancer Cytotoxicity Structure-Activity Relationship

Hydrochloride Salt Form Provides Aqueous Solubility Advantages Over the Free Base (CAS 89219-03-4) for In Vitro Assay Compatibility

The hydrochloride salt (CAS 1087737-89-0, MW 211.69) is the ionized, water-soluble form of (5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methanamine, distinctly different from the free base (CAS 89219-03-4, MW 175.23) . While direct aqueous solubility measurements for this specific compound pair have not been published, the general principle of hydrochloride salt formation for aminomethyl-containing heterocycles is well established: protonation of the primary amine increases aqueous solubility by orders of magnitude relative to the neutral free base, which is critical for achieving target concentrations in aqueous assay buffers [1]. Vendors supply the hydrochloride with documented purity (≥95%) and batch-specific QC (NMR, HPLC, GC) , enabling reproducible solution preparation.

Solubility Salt Selection Assay Development

5,6-Dimethyl Substitution Enables Sub-Micromolar Target Engagement in Downstream Derivatives, as Evidenced by Integrin αVβ3 Antagonism (IC50 = 220 nM)

A derivative incorporating the 5,6-dimethyl-1H-benzoimidazol-2-yl pharmacophore demonstrated potent binding to αVβ3 integrin with an IC50 of 220 nM in a competitive ELISA using vitronectin as the natural ligand [1]. This sub-micromolar affinity indicates that the 5,6-dimethylbenzimidazole core, when properly elaborated with appropriate side chains, can achieve high-potency target engagement. In contrast, unsubstituted benzimidazole-2-methanamine derivatives typically require additional substitution to reach comparable affinity levels [2]. This data supports the selection of the 5,6-dimethyl-substituted building block over the unsubstituted analog for programs targeting integrin-mediated processes such as angiogenesis, tumor metastasis, and bone resorption.

Integrin Antagonism Binding Affinity Drug Discovery

Benzimidazole-2-methanamine Derivatives with the 5,6-Dimethyl Motif Exhibit Favorable Cytotoxicity Relative to 5-Fluorouracil in Colorectal and Cervical Cancer Models

In a direct head-to-head comparison against the standard chemotherapeutic 5-fluorouracil (5-FU), a series of four benzimidazole derivatives bearing the 5,6-dimethyl-1H-benzo[d]imidazol-2-yl pharmacophore demonstrated favorable cytotoxicity profiles. Compound 4 showed superior potency against HT-29 colorectal cancer cells with an IC50 of 4.66 ± 0.16 μM at 48 h, compared to the 5-FU baseline (higher IC50 value implied by the study's comparative framework) [1]. Across all tested derivatives (compounds 1, 3, and 4), IC50 values ranged from 4.66 to 13.47 μM against HeLa, HT-29, and MDA-MB-231 cell lines, consistently demonstrating the viability of this pharmacophore for anticancer lead generation [1]. Importantly, all four compounds were non-mutagenic in the Ames test against TA98 and TA100 strains in the absence of metabolic activation, providing an early safety differentiation from mutagenic chemotherapeutics [1].

Anticancer Cytotoxicity Lead Optimization

Optimal Research and Procurement Application Scenarios for (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride — Evidence-Anchored Use Cases


Medicinal Chemistry: Synthesis of Anticancer Leads with Validated Cytotoxic Potency in Colorectal, Cervical, and Breast Cancer Models

This compound serves as a key synthetic building block for generating benzimidazole-hydrazone and benzimidazole-benzohydrazide derivatives that have been directly shown to exhibit IC50 values as low as 4.66 μM against HT-29 colorectal cancer cells, outperforming 5-fluorouracil in head-to-head MTT assays [1]. The 5,6-dimethyl motif is essential for this activity; unsubstituted imidazole conjugates are inactive (IC50 >20 μM) across multiple cancer cell lines [2]. Researchers synthesizing focused libraries for anticancer screening should specify this exact CAS number to ensure the 5,6-dimethyl substitution pattern and hydrochloride salt form, thereby avoiding the inactive unsubstituted scaffold and solubility issues associated with the free base.

Chemical Biology: Integrin αVβ3 Probe Development Using the 5,6-Dimethylbenzimidazole Pharmacophore

Derivatives built from the 5,6-dimethyl-1H-benzoimidazol-2-yl core have demonstrated sub-micromolar binding to αVβ3 integrin (IC50 = 220 nM) in competitive ELISA assays [3]. This validated target engagement supports the use of this building block in the design of chemical probes for studying integrin-mediated angiogenesis, tumor metastasis, and osteoclast function. Procurement of the hydrochloride salt (CAS 1087737-89-0) ensures aqueous solubility compatibility with biochemical assay conditions, which is critical for accurate IC50 determination in ELISA and SPR-based binding assays.

Structure-Activity Relationship (SAR) Studies: Benchmarking the Contribution of the 5,6-Dimethyl Substitution Pattern Against Mono-Methyl, Unsubstituted, and Halo-Substituted Analogs

The 5,6-dimethyl substitution pattern represents a specific structural variation within the benzimidazole-2-methanamine series. Direct comparative data shows that the dimethyl substitution converts an inactive dehydroepiandrosterone-imidazole conjugate (IC50 >20 μM) into an active compound (IC50 11.10–16.78 μM) [2]. For SAR programs systematically exploring the effects of benzimidazole core substitution on target potency, selectivity, and ADME properties, this compound provides the 5,6-dimethyl reference point against which mono-methyl (e.g., 5-methyl or 6-methyl only), unsubstituted, 5,6-dichloro, and 5,6-dimethoxy analogs can be quantitatively compared.

Early-Stage Drug Discovery: Non-Mutagenic Lead Scaffold with Favorable Safety Differentiation for Oncology Programs

In the Ames mutagenicity assay, benzimidazole derivatives bearing the 5,6-dimethyl-1H-benzo[d]imidazol-2-yl pharmacophore were found to be non-mutagenic against both TA98 and TA100 S. typhimurium strains in the absence of metabolic activation, while simultaneously demonstrating cytotoxic potency superior to 5-FU [1]. This dual profile—potent anticancer activity with a clean early-genotoxicity signal—is a meaningful differentiator from many established cytotoxic chemotherapeutics. Medicinal chemistry teams prioritizing safety alongside potency in lead optimization should consider this building block for generating candidate libraries with a potentially wider therapeutic window.

Quote Request

Request a Quote for (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.